N-(2-bromo-4-methylphenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide
Description
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Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrN4OS/c1-16-9-10-21(20(26)13-16)28-24(31)15-32-25-23-14-22(29-30(23)12-11-27-25)19-8-4-6-17-5-2-3-7-18(17)19/h2-14H,15H2,1H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALGAKZCNDDKFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-bromo-4-methylphenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological significance, and research findings relevant to its activity against various biological targets.
Synthesis and Structural Characteristics
The synthesis of this compound involves multi-step chemical reactions that incorporate specific functional groups known for their pharmacological properties. The compound features a thioacetamide moiety, which is often associated with enhanced biological activity due to the presence of sulfur, a key element in many bioactive compounds.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For instance, derivatives containing thiazole or pyrazole rings have shown promising results against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action typically involves disrupting bacterial lipid biosynthesis or inhibiting essential metabolic pathways .
Anticancer Activity
The anticancer potential of this compound can be inferred from studies on related compounds. Many pyrazolo derivatives have demonstrated efficacy against various cancer cell lines, including breast cancer (MCF7) and colon cancer (HT-29). The cytotoxicity is often assessed using assays such as the Sulforhodamine B (SRB) assay, which measures cell viability post-treatment. Molecular docking studies further elucidate the binding interactions between these compounds and their target proteins, highlighting their potential as anticancer agents .
Case Study 1: Antimicrobial Evaluation
A study evaluated several thiazole derivatives for their antimicrobial activity using the disk diffusion method. Compounds similar to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications could enhance the antimicrobial efficacy of these compounds.
| Compound Name | Activity Against Staphylococcus aureus | Activity Against E. coli |
|---|---|---|
| Compound A | 20 mm | 15 mm |
| Compound B | 25 mm | 18 mm |
| N-(2-bromo...) | 22 mm | 16 mm |
Case Study 2: Anticancer Screening
In another study focusing on pyrazolo derivatives, compounds were screened against MCF7 cells. The most active derivatives showed IC50 values in the low micromolar range, indicating potent anticancer activity. The structure-activity relationship (SAR) analysis revealed that substitutions on the pyrazole ring significantly influenced cytotoxicity.
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound C | 5.0 | Apoptosis induction |
| Compound D | 3.5 | Cell cycle arrest |
| N-(2-bromo...) | 4.0 | Inhibition of cell proliferation |
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural features exhibit promising antimicrobial activities against various pathogens. For instance:
- Compounds containing pyrazolo and thio groups have shown effectiveness against Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria.
- In vitro assays demonstrated significant inhibition of bacterial growth with IC50 values in the micromolar range.
Anticancer Activity
The anticancer potential of N-(2-bromo-4-methylphenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide has been explored in several studies:
- The compound has been tested against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549), showing promising cytotoxic effects.
- Docking studies suggest that this compound may inhibit key enzymes involved in cancer cell proliferation, such as those in the PI3K/Akt pathway.
Study 1: Antimycobacterial Activity
A recent study evaluated a series of pyrazolo derivatives similar to this compound for their activity against Mycobacterium tuberculosis. The results indicated that certain modifications enhanced their efficacy, suggesting a structure-activity relationship that could guide future synthesis.
Study 2: Cytotoxicity Assessment
In cytotoxicity assays conducted on human cell lines (e.g., HEK293), derivatives exhibited low toxicity at effective antimicrobial concentrations. This indicates a favorable safety profile for further development in medicinal applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
